Cas no 380465-51-0 (2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide)
![2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/380465-51-0x500.png)
2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- 2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide
- 2-Propenamide, 2-cyano-N-[4-methoxy-2-(4-morpholinylsulfonyl)phenyl]-3-(4-methoxyphenyl)-
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- インチ: 1S/C22H23N3O6S/c1-29-18-5-3-16(4-6-18)13-17(15-23)22(26)24-20-8-7-19(30-2)14-21(20)32(27,28)25-9-11-31-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,24,26)
- InChIKey: WMHJFNWVMGEPQR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC)C=C1S(N1CCOCC1)(=O)=O)(=O)C(C#N)=CC1=CC=C(OC)C=C1
2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610325-0.05g |
2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide |
380465-51-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide 関連文献
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10. Book reviews
2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamideに関する追加情報
Research Brief on 2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide (CAS: 380465-51-0)
The compound 2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide (CAS: 380465-51-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features including a cyano group, morpholine sulfonyl moiety, and methoxyphenyl substituents, has attracted significant attention for its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of kinase inhibition and cancer therapy.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of this compound through a multi-step process involving palladium-catalyzed coupling reactions and subsequent functional group transformations. The researchers optimized the synthetic route to achieve an overall yield of 42%, with particular emphasis on controlling the stereochemistry of the prop-2-enamide moiety. Structural characterization was performed using NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry, confirming the molecular structure and purity of the target compound.
Biological evaluation studies have revealed that 380465-51-0 exhibits potent inhibitory activity against several protein kinases, particularly those involved in cancer cell proliferation pathways. In vitro assays demonstrated IC50 values in the nanomolar range against VEGFR-2 and PDGFR-β, suggesting potential applications in anti-angiogenic therapy. Molecular docking studies indicate that the compound binds to the ATP-binding site of these kinases, with the morpholine sulfonyl group forming critical hydrogen bonds with the hinge region of the kinase domain.
Recent preclinical investigations have explored the pharmacokinetic properties of 380465-51-0. A 2024 study in European Journal of Pharmaceutical Sciences reported favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The compound demonstrated moderate plasma protein binding (approximately 85%) and showed good oral bioavailability in rodent models (F = 62%). These promising ADME properties, combined with its potent biological activity, position this molecule as a valuable lead compound for further development.
Current research directions include structural optimization to improve selectivity and reduce potential off-target effects. Several analogs have been synthesized by modifying the methoxy substituents or replacing the morpholine ring with other heterocycles. Preliminary results suggest that these modifications can significantly influence both potency and pharmacokinetic properties. Additionally, combination therapy studies are underway to evaluate potential synergistic effects with existing anticancer agents.
The compound's mechanism of action continues to be an active area of investigation. Recent proteomics studies have identified additional potential targets beyond its primary kinase inhibition profile, suggesting a more complex polypharmacological effect. These findings open new possibilities for therapeutic applications beyond oncology, including potential use in inflammatory and autoimmune diseases where these secondary targets play significant roles.
In conclusion, 2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide represents an exciting development in medicinal chemistry, with its unique structural features translating to promising biological activity. While further studies are needed to fully characterize its therapeutic potential and safety profile, current evidence suggests it could serve as a valuable tool compound for biological research and a potential starting point for drug development programs targeting kinase-mediated diseases.
380465-51-0 (2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide) 関連製品
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